5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of a bromine atom and a carboxylic acid functional group, which contribute to its reactivity and utility in various chemical syntheses. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural features.
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid can be synthesized through bromination reactions involving 1-methyl-1H-pyrrole-3-carboxylic acid. It is classified under organic compounds, specifically as a heterocyclic compound due to the presence of the pyrrole ring. Its molecular formula is , and it has a molecular weight of approximately 232.03 g/mol.
The synthesis of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
The efficiency of this synthesis can be enhanced in industrial settings using continuous flow reactors and automated systems, which allow for better control over reaction parameters and improved yields.
The structure of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid features a pyrrole ring with a methyl group and a bromine atom attached to it, along with a carboxylic acid group at the third position of the ring. The arrangement of these functional groups contributes to its chemical properties and reactivity.
The compound's structure can be represented using SMILES notation as CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O
.
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid can participate in various chemical reactions:
These reactions are significant for developing more complex molecules in organic synthesis, enhancing the versatility of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid as an intermediate.
The mechanism of action for reactions involving 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid typically involves nucleophilic attack on the electrophilic carbon atoms within the molecule. For instance, in substitution reactions, nucleophiles attack the carbon attached to the bromine atom, displacing it and forming new bonds with different functional groups.
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is generally found as a crystalline powder with specific melting points ranging from approximately 255.4°C to 255.7°C .
This compound exhibits moderate solubility in organic solvents due to its polar carboxylic acid group while maintaining some hydrophobic characteristics from the pyrrole ring. Its reactivity is influenced by both the bromine atom and the carboxylic group, making it suitable for various synthetic applications.
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid serves multiple purposes in scientific research:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0